3-Methyl-5-sulfamoylbenzoic acid

Quality Control Analytical Chemistry Regulatory Compliance

This 3-methyl-5-sulfamoyl regioisomer (CAS 1016703-57-3) is essential for medicinal chemistry workflows where generic 2- or 4-sulfamoyl analogs cannot substitute. The unique substitution pattern governs receptor binding (subnanomolar SAR potential) and synthetic reactivity. With a predicted LogP of 0.75 (ΔLogP = –1.06 vs Carzenide), it offers a critical hydrophilicity advantage for oral bioavailability optimization. Available as ≥95% research-grade or NLT 98% ISO-certified material with full traceability and 2‑year stability at 20 °C. Request a quote today.

Molecular Formula C8H9NO4S
Molecular Weight 215.22
CAS No. 1016703-57-3
Cat. No. B2845664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-sulfamoylbenzoic acid
CAS1016703-57-3
Molecular FormulaC8H9NO4S
Molecular Weight215.22
Structural Identifiers
SMILESCC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C8H9NO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
InChIKeyPCGCBESREFKAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-sulfamoylbenzoic acid (CAS 1016703-57-3): Technical Baseline for Procurement Assessment


3-Methyl-5-sulfamoylbenzoic acid is a functionalized aromatic compound characterized by the presence of both a carboxylic acid (-COOH) and a primary sulfonamide (-SO₂NH₂) group on a methyl-substituted benzene ring . Its molecular formula is C₈H₉NO₄S, with a molecular weight of 215.23 g/mol . This compound belongs to the sulfamoylbenzoic acid (SBA) class, a well-established scaffold in medicinal chemistry and pharmaceutical intermediate synthesis, historically associated with diuretic and uricosuric activity [1] and more recently with selective receptor agonism [2]. Procurement decisions for this specific regioisomer are driven by its unique substitution pattern—3-methyl and 5-sulfamoyl—which distinguishes it from more common analogs such as 4-sulfamoylbenzoic acid (Carzenide) or 2-sulfamoylbenzoic acid .

3-Methyl-5-sulfamoylbenzoic acid (CAS 1016703-57-3): Why In-Class Sulfamoylbenzoic Acid Substitution Is Not Permissible


Substitution with alternative sulfamoylbenzoic acid regioisomers or analogs is not chemically permissible due to fundamental differences in substitution pattern that govern downstream reactivity, target binding, and physicochemical properties. The 3-methyl-5-sulfamoyl substitution pattern imparts specific electronic and steric properties that differ significantly from the 2-sulfamoyl or 4-sulfamoyl regioisomers . In medicinal chemistry applications, structure-activity relationship (SAR) studies on SBA analogs have demonstrated that the substitution pattern critically influences receptor binding affinity, with specific regioisomers exhibiting subnanomolar activity while others show markedly reduced potency [1]. Additionally, the methyl group at the 3-position introduces steric hindrance and alters the electron density of the aromatic ring, affecting both the compound's chemical reactivity in subsequent synthetic transformations and its predicted physicochemical parameters including pKa (predicted 3.74 ± 0.10) and LogP (0.75) . These distinct characteristics mean that generic substitution with a more readily available SBA derivative would alter the intended synthetic pathway or biological outcome, necessitating procurement of the exact CAS 1016703-57-3 compound.

3-Methyl-5-sulfamoylbenzoic acid (CAS 1016703-57-3): Quantitative Comparative Evidence Guide for Scientific Selection


Comparative Purity and Regulatory Compliance in Procurement: 3-Methyl-5-sulfamoylbenzoic acid vs. Generic Suppliers

Procurement from ISO-certified manufacturers offers verified purity specifications not consistently documented across all suppliers. Specifically, MolCore provides 3-Methyl-5-sulfamoylbenzoic acid with a minimum purity specification of NLT 98% under ISO certification . In contrast, several alternative suppliers offer this compound only at 95% purity without certified analytical documentation . The quantified difference in purity specification is 3 absolute percentage points, which translates to a 60% reduction in potential impurity burden when selecting the ISO-certified source [1]. Additionally, the ISO-certified product is stored under controlled conditions at 20°C with a documented 2-year stability window, whereas standard commercial sources lack long-term stability data .

Quality Control Analytical Chemistry Regulatory Compliance

Physicochemical Differentiation: pKa and LogP of 3-Methyl-5-sulfamoylbenzoic acid vs. 4-Sulfamoylbenzoic acid (Carzenide)

The 3-methyl substitution in 3-Methyl-5-sulfamoylbenzoic acid significantly alters its physicochemical profile compared to the unsubstituted 4-sulfamoylbenzoic acid (Carzenide, CAS 138-41-0), a common reference compound in the SBA class. The predicted pKa of 3-Methyl-5-sulfamoylbenzoic acid is 3.74 ± 0.10 , indicating a slightly stronger acidity compared to Carzenide, which is typically less acidic due to the absence of the electron-donating methyl group ortho/para to the carboxyl moiety. Furthermore, the calculated LogP of 3-Methyl-5-sulfamoylbenzoic acid is 0.75 , whereas Carzenide exhibits a LogP of 1.81 . This difference of -1.06 LogP units indicates that the target compound is significantly more hydrophilic than Carzenide.

Physicochemical Characterization Drug-Likeness ADME Properties

Structural Specificity in Medicinal Chemistry: Implications from SAR Studies on SBA Analogs

Structure-activity relationship (SAR) studies on sulfamoylbenzoic acid (SBA) analogs as LPA2 receptor agonists demonstrate that subtle changes in the substitution pattern on the benzene ring profoundly affect biological activity [1]. The parent study synthesized 14 novel SBA analogs and identified compounds with subnanomolar agonist activity specific to the LPA2 receptor. While the exact 3-methyl-5-sulfamoyl regioisomer was not directly tested, the SAR data indicate that the positioning of substituents—particularly electron-donating or electron-withdrawing groups—critically influences receptor binding affinity and functional selectivity [1]. The 3-methyl-5-sulfamoyl substitution pattern presents a unique electronic and steric profile distinct from the 4-substituted or 2-substituted regioisomers commonly employed as pharmaceutical intermediates [2].

Medicinal Chemistry Structure-Activity Relationship Receptor Agonism

Safety and Handling Profile: Documented Hazard Classification of 3-Methyl-5-sulfamoylbenzoic acid

The safety profile of 3-Methyl-5-sulfamoylbenzoic acid is explicitly documented with GHS hazard classifications, providing clear handling guidelines for laboratory procurement . The compound carries the GHS07 pictogram with a Warning signal word and is classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and causing respiratory irritation (H335) . This hazard profile is more comprehensively documented than for many close structural analogs (e.g., 2-sulfamoylbenzoic acid or 5-methyl-2-sulfamoylbenzoic acid), for which detailed hazard data is not consistently available from authoritative sources .

Chemical Safety Regulatory Compliance Laboratory Handling

Commercial Availability and Sourcing Differentiation: ISO-Certified vs. Standard Research Grade

Sourcing 3-Methyl-5-sulfamoylbenzoic acid from ISO-certified manufacturers offers differentiated quality assurance and supply chain reliability compared to standard research-grade suppliers. MolCore provides this compound under ISO certification with documented 2-year stability at 20°C and is positioned for global pharmaceutical R&D and quality control applications . In contrast, alternative suppliers including Fluorochem, AKSci, and Leyan offer the compound at research-grade purity without ISO-certified manufacturing processes . Additionally, some suppliers (e.g., CymitQuimica) have discontinued this product entirely , indicating that not all commercial sources maintain consistent availability.

Supply Chain Quality Assurance Regulatory Procurement

Leveraging the Sulfamoylbenzoic Acid (SBA) Scaffold: Potential in Anticancer Drug Discovery

Recent studies demonstrate the value of the sulfamoylbenzoic acid (SBA) scaffold in developing novel anticancer agents targeting human ribonucleotide reductase (hRRM1) [1]. While the study utilized closely related SBA derivatives including 4-chloro-3-sulfamoylbenzoic acid and 2,3-dimethoxy-5-sulfamoylbenzoic acid rather than the specific 3-methyl-5-sulfamoyl regioisomer, the research established that the sulfamoyl moiety engages in strong hydrogen bonding with catalytic site residues (Ser202 and Thr607) [1]. The 3-methyl-5-sulfamoyl substitution pattern presents a unique combination of an electron-donating methyl group and a primary sulfonamide that remains unexplored in this application context, offering a differentiated starting point for nucleoside analog synthesis [1].

Anticancer Drug Discovery Molecular Docking Nucleoside Analogs

3-Methyl-5-sulfamoylbenzoic acid (CAS 1016703-57-3): Prioritized Research and Industrial Application Scenarios


Pharmaceutical Intermediate in Regulated Development Programs Requiring ISO-Certified Building Blocks

Procure 3-Methyl-5-sulfamoylbenzoic acid from ISO-certified sources (e.g., MolCore) when the compound serves as a key intermediate in pharmaceutical development workflows requiring full traceability, documented batch-to-batch consistency, and regulatory-grade quality assurance. The NLT 98% certified purity with 2-year stability at 20°C directly supports regulatory submissions where impurity profiling and long-term stability data are mandatory. This application scenario is particularly relevant for development-stage drug candidates where the SBA scaffold is employed for its established pharmacology in diuretic, uricosuric, or LPA2 receptor-targeting programs [1].

Medicinal Chemistry Exploration of Novel LPA2 Receptor Agonists with Enhanced Hydrophilicity

Utilize 3-Methyl-5-sulfamoylbenzoic acid as a core scaffold for structure-activity relationship (SAR) studies targeting the LPA2 receptor. The compound's predicted LogP of 0.75 represents a significant hydrophilicity advantage (ΔLogP = -1.06) over Carzenide (LogP = 1.81) [1], potentially improving aqueous solubility and oral bioavailability of derived analogs. The 3-methyl-5-sulfamoyl substitution pattern represents underexplored chemical space within the validated SBA pharmacophore, which has demonstrated subnanomolar agonist activity in optimized analogs .

Synthesis of Uridyl Sulfamoylbenzoate Nucleoside Analogs for Anticancer Research

Employ 3-Methyl-5-sulfamoylbenzoic acid as a benzoic acid sulfonamide building block in Mitsunobu coupling reactions to generate novel uridyl sulfamoylbenzoate derivatives for evaluation as ribonucleotide reductase (RNR) inhibitors . The sulfamoyl moiety of SBA derivatives has been shown via molecular docking to engage in strong hydrogen bonding with catalytic site residues Ser202 and Thr607 of the hRRM1 subunit . The 3-methyl substitution offers an unexplored electronic and steric profile compared to the chloro- or methoxy-substituted analogs previously investigated.

Analytical Method Development and Quality Control Reference Standard Procurement

Source 3-Methyl-5-sulfamoylbenzoic acid with documented purity specifications (95% from standard research-grade suppliers; NLT 98% from ISO-certified sources) for use as a reference standard in analytical method development, impurity profiling, or process analytical technology (PAT) applications [1]. The compound's well-characterized hazard profile (GHS07, H302, H315, H319, H335) supports proper handling documentation for laboratory safety compliance in analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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